molecular formula C8H7ClO B1581470 2-(4-Chlorophenyl)oxirane CAS No. 2788-86-5

2-(4-Chlorophenyl)oxirane

Cat. No. B1581470
CAS RN: 2788-86-5
M. Wt: 154.59 g/mol
InChI Key: IBWLXNDOMYKTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)oxirane, also known as 4-Chlorostyrene oxide, is an organic compound with the empirical formula C8H7ClO . It has a molecular weight of 154.59 .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)oxirane consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring, attached to a 4-chlorophenyl group . The SMILES string representation is Clc1ccc(cc1)C2CO2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Chlorophenyl)oxirane are not detailed in the available resources, oxiranes in general are known to undergo ring-opening reactions .


Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)oxirane is a liquid at 20°C . It has a refractive index of 1.5520 (lit.) and a density of 1.283 g/mL at 25°C (lit.) . It is not miscible or difficult to mix with water .

Scientific Research Applications

Hypoglycemic Activity

2-(4-Chlorophenyl)oxirane and its derivatives have been studied for their potential hypoglycemic activity. Research indicates that certain derivatives, particularly those with Cl or CF3 substituents and specific chain lengths, can significantly lower blood glucose levels in rats. Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a compound related to 2-(4-Chlorophenyl)oxirane, has shown notable hypoglycemic effects (Eistetter & Wolf, 1982).

Synthesis of Derivatives

The compound has been utilized in the synthesis of various derivatives with potential applications. For example, 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide was synthesized through specific oxidation processes, showing the versatility of 2-(4-Chlorophenyl)oxirane in chemical synthesis (Dotsenko et al., 2007).

Antimicrobial Agents

Some derivatives of 2-(4-Chlorophenyl)oxirane have been explored for their antimicrobial properties, particularly in applications for the plastic industry. The compounds showed effectiveness against both gram-negative and gram-positive bacteria, suggesting their potential as biocidal agents in material sciences (Zaiton et al., 2018).

Peroxisomal Beta-Oxidation

Studies have shown that compounds like ethyl 2(5(4-chlorophenyl)pentyl)-oxiran-2-carboxylate, a relative of 2-(4-Chlorophenyl)oxirane, can affect peroxisomal beta-oxidation in the liver. This suggests potential implications in metabolic studies, particularly related to cholesterol and triacylglycerol levels (Bone et al., 1982).

Fatty Acid Oxidation Studies

Research has also focused on the effects of sodium 2-[5-(4-chlorophenyl)pentyl]-oxirane-2-carboxylate on fatty acid oxidation, particularly in relation to peroxisomal diseases. This study provides insights into metabolic pathways and potential therapeutic approaches for certain genetic disorders (Suzuki et al., 1991).

Elastomeric Properties

The elastomeric properties of poly(2-chloroethyl)oxirane and related polymers have been investigated, highlighting the compound's potential in material science, especially in the development of new polyether elastomers with improved chemical reactivity (Shih et al., 1982).

Antibacterial Agents

Studies have also shown that derivatives of 2-(4-Chlorophenyl)oxirane can act as effective antibacterial agents. This is particularly relevant in the context of synthesizing new Schiff base and fused heterocyclic compounds (Rizk et al., 2019).

Safety And Hazards

2-(4-Chlorophenyl)oxirane is classified as a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(4-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLXNDOMYKTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950565
Record name 2-(4-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)oxirane

CAS RN

2788-86-5
Record name 4-Chlorostyrene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2788-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorostyrene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROSTYRENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M51K7C6AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaN3, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 55% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99% and (R)-2-azido-1-(para-chloro-phenyl)-ethanol with an e.e. of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaNO2, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 58% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Tris SO4
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)oxirane
Reactant of Route 3
2-(4-Chlorophenyl)oxirane
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)oxirane
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)oxirane
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)oxirane

Citations

For This Compound
74
Citations
LV Petrov, VM Solyanikov - Petroleum Chemistry, 2010 - Springer
Mild oxidation of two halogenated styrene epoxides, 2-(4-chlorophenyl)oxirane (CSE) and 2-(4-fluorophenyl)oxirane (FSE), was studied in the presence of p-toluenesulfonic acid (TSA). …
Number of citations: 3 link.springer.com
DM Patel - Journal of the Alabama Academy of Science, 2015 - go.gale.com
In recent studies, the overexpression of serine/threonine protein phosphatase 4 (PP4) and 5 (PP5) is associated with breast cancer. If PP4 or PP5 is inhibited, it is hypothesized that the …
Number of citations: 0 go.gale.com
J Suárez-García, MA Cano-Herrera… - Pharmaceutical …, 2021 - Springer
Aseries of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives (Miconazole analogs) was obtained via copper catalyzed azide-alkyne cycloaddition as the key step. The synthesized …
Number of citations: 1 link.springer.com
P Rajasekar, S Pandey, JD Ferrara… - Inorganic …, 2019 - ACS Publications
The separation of enantiomers is of considerable importance in the preparation of the compounds of biological interests, catalysis, and drug development. Here, we report a novel …
Number of citations: 14 pubs.acs.org
J Gómez-Gutiérrez, M Meléndez-Rodríguez… - Journal of the Mexican …, 2015 - scielo.org.mx
The preparation of β-phenyl- and β-(4-chlorophenyl)-γ-butyrolactones ( ± )-3 and ( ± )-4 and their resolution to the corresponding (+)-(S)-3, (-)-(R)-3 and (+)-(S)-4, (-)-(R)-4 through …
Number of citations: 1 www.scielo.org.mx
BM Rossbach, K Leopold… - Angewandte Chemie …, 2006 - academia.edu
The synthesis of optically active organic compounds is a central research topic in chemistry because of their widespread use in the pharmaceutical industry as well as in the production …
Number of citations: 133 www.academia.edu
W Guo, J Chen, D Wu, J Ding, F Chen, H Wu - Tetrahedron, 2009 - Elsevier
Rongalite ® promotes cleavage of disulfides generating thiolate anions that then undergo facile ring opening of epoxides in the presence of K 2 CO 3 to afford α-addition products 3 with …
Number of citations: 49 www.sciencedirect.com
T Iwasaki, N Kihara, T Endo - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
Various oxiranes reacted with carbon dioxide at 100 C using lithium bromide as a catalyst under atmospheric pressure to afford the corresponding five-membered cyclic carbonates …
Number of citations: 121 www.journal.csj.jp
W Wang, DIC Wang, Z Li - Chemical Communications, 2011 - pubs.rsc.org
Ni-NTA functionalized iron oxide magnetic nanoparticle was synthesized and used to selectively immobilize a his-tagged enzyme from cell free extract as an active and recyclable …
Number of citations: 57 pubs.rsc.org
E Łukowska, J Plenkiewicz - Tetrahedron: Asymmetry, 2005 - Elsevier
Opening of the epoxide ring of several arylglycidyl ethers with thiocyanato anion followed by acetylation yielded racemic mixtures of 1-aryloxy-3-thiocyanato-propan-2-yl acetates. A …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.